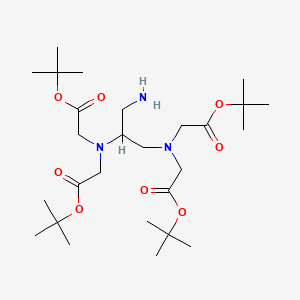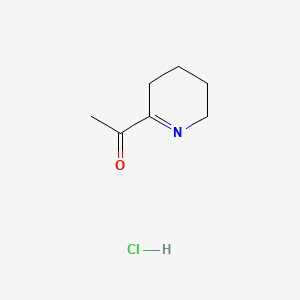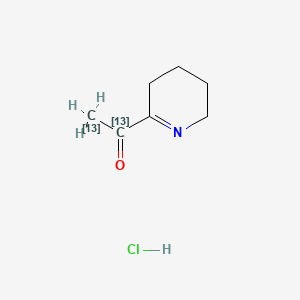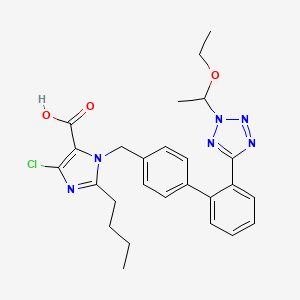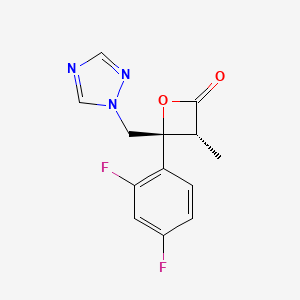
DMABA-d10 éster de NHS
Descripción general
Descripción
DMABA-d10 éster de NHS: es un derivado deuterado del éster de NHS de DMABA. Es un compuesto marcado con isótopos estables que se utiliza principalmente en investigación científica. El compuesto es conocido por su aplicación en espectrometría de masas, particularmente en la detección y cuantificación de lípidos de fosfatidiletanolamina .
Aplicaciones Científicas De Investigación
Química: En química, el éster de NHS de DMABA-d10 se utiliza como reactivo de marcado para la detección y cuantificación de lípidos de fosfatidiletanolamina. Facilita el análisis de subclases de lípidos y sus productos oxidados .
Biología: En investigación biológica, el compuesto se utiliza para estudiar el metabolismo de los lípidos y el papel de la fosfatidiletanolamina en los procesos celulares. Ayuda a comprender la distribución y abundancia de lípidos en muestras biológicas .
Medicina: En investigación médica, el éster de NHS de DMABA-d10 se utiliza para investigar el papel de los lípidos en enfermedades como la enfermedad de Alzheimer. Ayuda a la identificación de biomarcadores lipídicos y al estudio de las vías relacionadas con los lípidos .
Industria: En el sector industrial, el compuesto se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos. Es particularmente valioso en el control de calidad y la caracterización de formulaciones a base de lípidos .
Mecanismo De Acción
El éster de NHS de DMABA-d10 ejerce sus efectos a través de la formación de enlaces amida estables con grupos de aminas primarias. Esta reacción está facilitada por el grupo éster de N-hidroxisuccinimida, que actúa como grupo saliente durante la reacción de sustitución. El enlace amida resultante es estable y puede detectarse y cuantificarse mediante espectrometría de masas .
Análisis Bioquímico
Biochemical Properties
DMABA-d10 NHS ester reacts with the primary amine group of PE lipids . This interaction enables the detection of all PE subclasses labeled with DMABA-d10 NHS ester through precursor ion scanning . The compound’s role in biochemical reactions primarily involves facilitating the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Cellular Effects
The primary cellular effect of DMABA-d10 NHS ester is its interaction with PE lipids, which are major components of cell membranes . By reacting with PE lipids, DMABA-d10 NHS ester aids in the detection and characterization of these lipids, providing valuable information about cellular processes .
Molecular Mechanism
DMABA-d10 NHS ester exerts its effects at the molecular level by reacting with the primary amine group of PE lipids . This reaction facilitates the use of electrospray tandem mass spectrometry for the detection of various PE lipid subclasses .
Temporal Effects in Laboratory Settings
The temporal effects of DMABA-d10 NHS ester in laboratory settings primarily involve its role in facilitating the detection of PE lipids over time
Metabolic Pathways
DMABA-d10 NHS ester is involved in the metabolic pathways of PE lipids . By reacting with the primary amine group of these lipids, it aids in their detection and characterization, providing valuable insights into these metabolic pathways .
Subcellular Localization
The subcellular localization of DMABA-d10 NHS ester is not explicitly defined in the current literature. Given its role in reacting with PE lipids, it is likely to be found wherever these lipids are present within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del éster de NHS de DMABA-d10 implica la deuteración del éster de NHS de DMABAEsto se logra a través de una serie de reacciones químicas que incorporan reactivos marcados con deuterio .
Métodos de producción industrial: La producción industrial del éster de NHS de DMABA-d10 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de equipos especializados para asegurar la incorporación precisa de átomos de deuterio. El producto final se purifica y se prueba para su pureza isotópica y estabilidad química .
Análisis De Reacciones Químicas
Tipos de reacciones: El éster de NHS de DMABA-d10 principalmente experimenta reacciones de sustitución. Reacciona con grupos de aminas primarias, formando enlaces amida estables. Esta reacción se utiliza comúnmente en la derivatización de lípidos de fosfatidiletanolamina .
Reactivos y condiciones comunes: La reacción generalmente implica el uso de disolventes como dimetilsulfóxido (DMSO) o dimetilformamida (DMF). Las condiciones de reacción incluyen temperaturas suaves y pH neutro a ligeramente básico .
Productos principales: El producto principal formado a partir de la reacción del éster de NHS de DMABA-d10 con aminas primarias es un derivado de amida estable. Este producto se utiliza en varias aplicaciones analíticas, particularmente en espectrometría de masas .
Comparación Con Compuestos Similares
Compuestos similares:
- Éster de NHS de DMABA
- Éster de NHS de DMABA-d4
- Éster de NHS de DMABA-d6
Comparación: El éster de NHS de DMABA-d10 es único debido a su marcaje de deuterio, lo que proporciona ventajas distintas en espectrometría de masas. La incorporación de átomos de deuterio mejora la estabilidad del compuesto y permite una cuantificación más precisa de las especies lipídicas. En comparación con otros compuestos similares, el éster de NHS de DMABA-d10 ofrece una mayor sensibilidad y especificidad en aplicaciones analíticas .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-ZGYYUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


